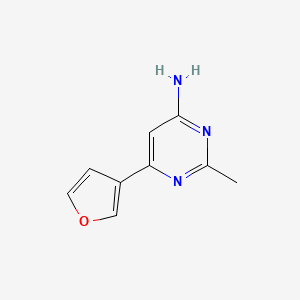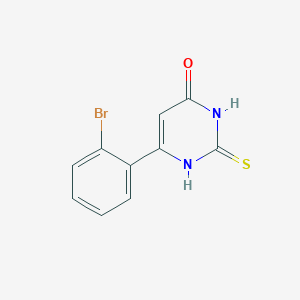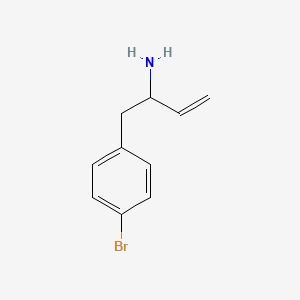
2,4,5-trifluoro-N-(methylsulfonyl)benzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Triflamides, including 2,4,5-trifluoro-N-(methylsulfonyl)benzamide, are integral in organic chemistry due to their unique chemical properties. Their high NH-acidity, strong electron-withdrawing nature, lipophilicity, and catalytic activity make them valuable in various organic reactions. These compounds find extensive use in synthesis, medicine, biochemistry, catalysis, and agriculture. Specifically, they are utilized as catalysts in cycloaddition reactions, Friedel–Crafts reactions, and condensation reactions, among others. Furthermore, triflamides serve as nitrogen sources in C-amination reactions, producing valuable building blocks in organic synthesis and catalysts in metal complex catalysis (Moskalik & Astakhova, 2022).
Ionic Liquids and Electrochemistry
2,4,5-Trifluoro-N-(methylsulfonyl)benzamide derivatives have been studied in the context of ionic liquids. These substances are critical in developing ionic liquids with unique properties such as low density and viscosity, which are crucial for various electrochemical applications. The experimentation with these compounds has led to advancements in molecular dynamics simulations and a better understanding of their behavior in ionic solutions (Gouveia et al., 2017).
Chemical Reactions and Synthesis
The compound's utility in various chemical reactions and syntheses has been documented. For instance, it is involved in the amidomethylation of aromatics, where its properties facilitate high-yield reactions (Olah et al., 1993). Additionally, its role in the remote sulfonylation of aminoquinolines indicates its versatility in organic synthesis, offering environmentally friendly and less odorous alternatives for chemical production (Xia et al., 2016).
Nanofiltration Membranes
Advancements in nanofiltration membrane technology have been made possible using derivatives of 2,4,5-trifluoro-N-(methylsulfonyl)benzamide. These membranes exhibit improved water flux due to enhanced surface hydrophilicity, making them effective for dye treatment and other filtration applications (Liu et al., 2012).
Structural and Molecular Studies
The compound's structural characteristics have been explored, contributing to the understanding of molecular interactions and stability. Studies like these provide insights into the molecular geometry and intermolecular interactions, which are crucial for developing new materials and chemicals (Kimura & Hourai, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2,4,5-trifluoro-N-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c1-16(14,15)12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMBRZQPWJWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trifluoro-N-(methylsulfonyl)benzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1466886.png)
![2-Chloro-3-[3-(trifluoromethyl)piperidin-1-yl]pyrazine](/img/structure/B1466887.png)

![2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1466890.png)

![2-(Methylamino)-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1466892.png)



